
Tetramethylcyclopropene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethylcyclopropene is a chemical compound with the molecular formula C₇H₁₂. It is a cyclopropene derivative characterized by the presence of four methyl groups attached to the cyclopropene ring. This compound is of interest due to its unique structural features and reactivity, making it a subject of study in various fields of chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetramethylcyclopropene can be synthesized through several methods. One common approach involves the reaction of tetramethylcyclopropane with a strong base, such as sodium amide, to induce dehydrohalogenation. This reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Tetramethylcyclopropene undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetramethylcyclopropane.
Substitution: Halogenation reactions with chlorine or bromine can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Chlorine or bromine gas in the presence of a radical initiator like UV light.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Tetramethylcyclopropane.
Substitution: Halogenated this compound derivatives.
Applications De Recherche Scientifique
Tetramethylcyclopropene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex polycyclic structures.
Biology: Its derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of tetramethylcyclopropene involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby exerting biological effects. The specific pathways and targets depend on the nature of the substituents and the reaction conditions.
Comparaison Avec Des Composés Similaires
Cyclopropane: A simpler analog with no methyl groups.
Tetramethylcyclopropane: A fully saturated analog.
Cyclopropene: The parent compound without methyl groups.
Uniqueness: Tetramethylcyclopropene is unique due to the presence of four methyl groups, which confer distinct steric and electronic properties. These properties influence its reactivity and make it a valuable compound for studying the effects of methyl substitution on cyclopropene chemistry.
Propriétés
Numéro CAS |
26385-95-5 |
|---|---|
Formule moléculaire |
C7H12 |
Poids moléculaire |
96.17 g/mol |
Nom IUPAC |
1,2,3,3-tetramethylcyclopropene |
InChI |
InChI=1S/C7H12/c1-5-6(2)7(5,3)4/h1-4H3 |
Clé InChI |
ONAPRVZODHCPOU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


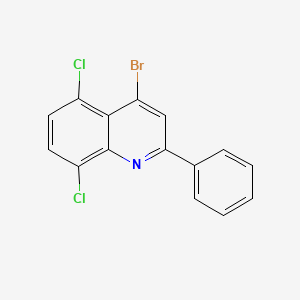
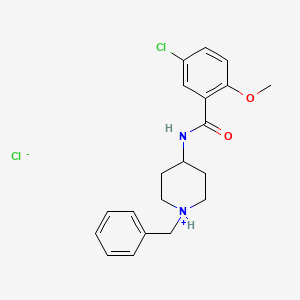
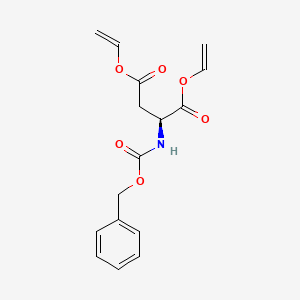
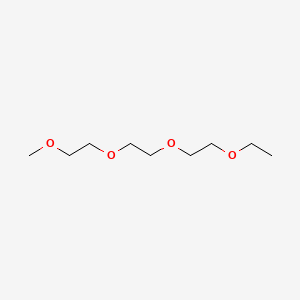
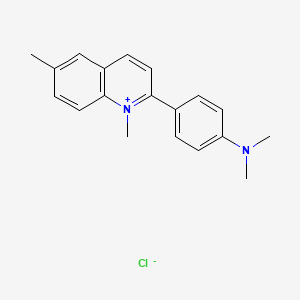
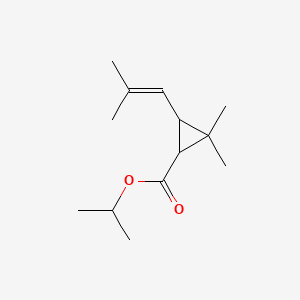



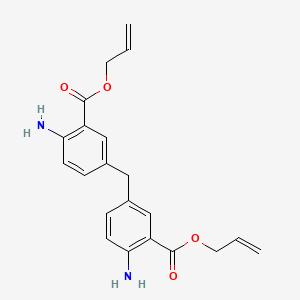
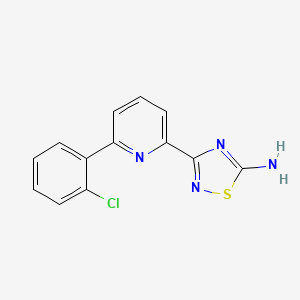
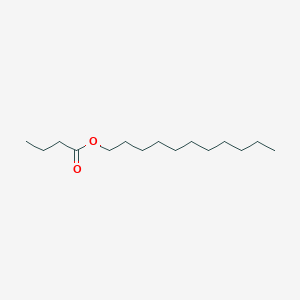
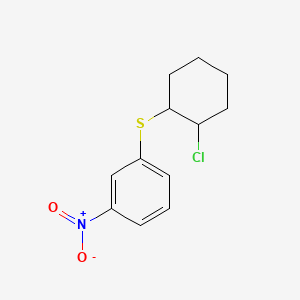
![3-[[2-Chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13757966.png)
